molecular formula C22H16ClN3O4 B3752194 2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole

2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole

Cat. No. B3752194
M. Wt: 421.8 g/mol
InChI Key: YHPXXNPJWRSOCO-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a chloro group, a nitro group, a phenyl group, and an oxadiazole ring. These functional groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure the correct product is formed .


Molecular Structure Analysis

The molecular structure of this compound could be analyzed using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques could provide information about the compound’s functional groups, its three-dimensional structure, and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For example, the nitro group could potentially be reduced to an amine, or the chloro group could undergo a substitution reaction. The oxadiazole ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, could be determined through a variety of experimental techniques. These might include differential scanning calorimetry (DSC) for melting point determination, or various forms of spectroscopy for analyzing its chemical reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body. If it were a dye or a pigment, its mechanism of action might involve absorbing or emitting light of a specific wavelength .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it contains a nitro group, it might be explosive under certain conditions. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it might be studied as a potential drug. If it has unique optical properties, it might be studied for use in sensors or imaging devices .

properties

IUPAC Name

2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-13-10-17(11-14(2)20(13)23)29-19-9-8-16(12-18(19)26(27)28)22-25-24-21(30-22)15-6-4-3-5-7-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPXXNPJWRSOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
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2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
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2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
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2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
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2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 6
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2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole

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